molecular formula C17H15N3O3S2 B3565769 Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B3565769
M. Wt: 373.5 g/mol
InChI Key: BKTYCLDJXMFEGX-UHFFFAOYSA-N
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Description

Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves the condensation of 6-amino-1,3-benzothiazole-2-thiol with methyl 4-aminobenzoate in the presence of acylating agents. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and reduce production costs . These methods are designed to be scalable and environmentally friendly, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, aldehydes, and thiols. Reaction conditions often involve specific solvents, catalysts, and temperature controls to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through various signaling pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-[[2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-23-16(22)10-2-5-12(6-3-10)19-15(21)9-24-17-20-13-7-4-11(18)8-14(13)25-17/h2-8H,9,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTYCLDJXMFEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

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